Mesoridazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

7.67e-02 g/L

Synonyms

Canonical SMILES

Pharmacological Research

Mesoridazine's mechanism of action is not fully understood, but it is believed to work by blocking dopamine receptors in the brain. This effect is thought to be responsible for its antipsychotic properties. Researchers have used mesoridazine to study the role of dopamine in various mental health conditions, including schizophrenia and bipolar disorder.

For example, one study investigated the relationship between mesoridazine blood levels and clinical response in patients with schizophrenia. The findings suggested that mesoridazine may be effective in treating schizophrenia, and that the response may be linked to blood levels of the medication [].

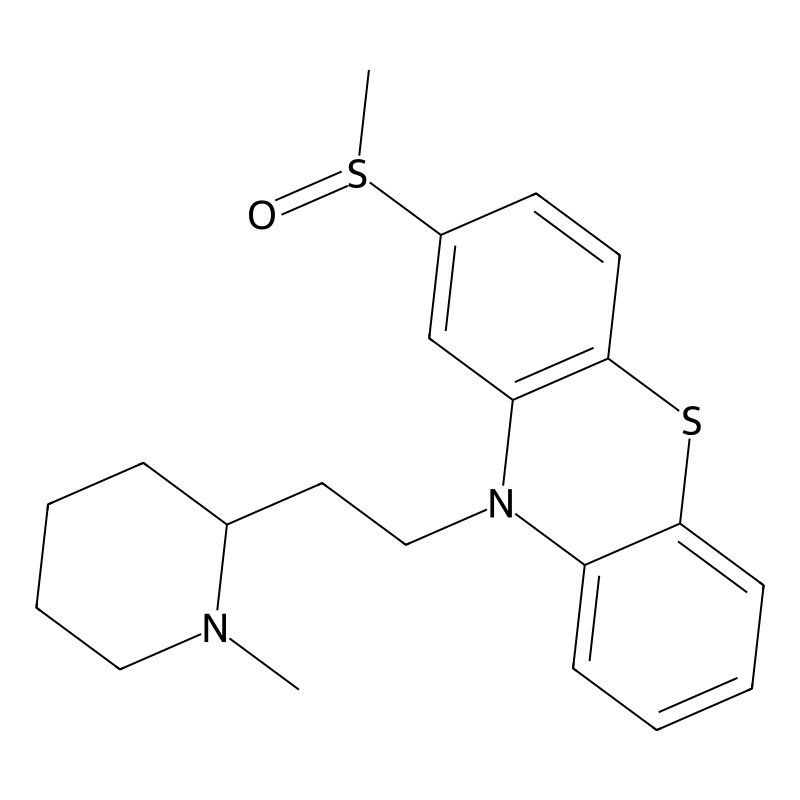

Mesoridazine is a synthetic organic compound classified as a phenothiazine derivative and is primarily used as an antipsychotic medication. It is the besylate salt of a metabolite of thioridazine, characterized by the chemical formula and a molecular weight of approximately 386.57 g/mol . Mesoridazine acts as a dopamine D2 receptor antagonist and also interacts with serotonin 5-HT2A receptors, contributing to its therapeutic effects in treating schizophrenia and other psychotic disorders . The compound appears as a white to pale yellow powder and is administered orally in various forms, including tablets and liquid solutions .

Mesoridazine exhibits significant biological activity through its action as a dopaminergic antagonist. By blocking dopamine receptors in the central nervous system, it reduces hyperactivity and impulsiveness while alleviating symptoms of anxiety and agitation . In animal studies, mesoridazine has shown effects such as:

- Inhibition of spontaneous motor activity.

- Prolongation of sleep induced by thiopental and hexobarbital.

- Antagonism of d-amphetamine-induced excitation.

- Moderate adrenergic blocking activity.

These actions indicate its potential for managing psychotic symptoms effectively .

The synthesis of mesoridazine typically involves the following steps:

- Starting Material: The synthesis begins with thioridazine, which is converted into mesoridazine through metabolic processes involving cytochrome P450 enzymes.

- Chemical Modifications: Various chemical modifications may be performed to enhance the pharmacological properties or reduce side effects.

- Salt Formation: Mesoridazine can be converted into its besylate form by reacting it with benzenesulfonic acid in equimolar amounts, improving its solubility and stability for pharmaceutical use .

Mesoridazine interacts with various substances that can potentiate its effects or increase the risk of adverse reactions. Notable interactions include:

- CNS Depressants: Co-administration with other central nervous system depressants (e.g., alcohol, opioids) can lead to increased sedation and respiratory depression.

- Antidepressants: Certain antidepressants may enhance the risk of serotonin syndrome when combined with mesoridazine due to its serotonergic activity.

- Cardiac Medications: Given the potential for cardiac abnormalities associated with mesoridazine use, caution is advised when prescribing it alongside medications affecting heart rhythm .

Mesoridazine shares structural similarities with several other phenothiazine derivatives. The following table highlights these compounds along with their unique characteristics:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Thioridazine | Parent compound; less active than mesoridazine | |

| Chlorpromazine | First-generation antipsychotic; broader receptor activity | |

| Fluphenazine | Long-acting formulation; fluorinated derivative | |

| Perphenazine | Higher potency; used for severe psychosis |

Mesoridazine's uniqueness lies in its specific receptor affinity profile and its metabolism from thioridazine, making it more active than its parent compound while exhibiting distinct pharmacodynamic properties .

Dopaminergic System Interactions

D2 Receptor Antagonism Mechanisms

Mesoridazine demonstrates high-affinity antagonism at dopamine D2 receptors, with stereochemical configurations critically influencing its pharmacological activity. The compound exists as four stereoisomers due to chirality at the sulfoxide moiety, two of which exhibit exceptional D2 receptor binding (Ki < 3 nM) and functional antagonism (IC50 ≤ 10 nM) [1]. These active isomers achieve receptor blockade through competitive displacement of endogenous dopamine, as demonstrated in radioligand binding assays using [³H]spiperone [4]. The sulfoxide group’s spatial orientation determines binding pocket accommodation, with the (R)-configuration at this position conferring superior antagonistic potency [1].

Functional studies using electrically evoked dopamine release in striatal slices reveal mesoridazine’s autoreceptor-blocking capabilities. At 14.4 nM IC50, it antagonizes apomorphine-induced inhibition of dopamine release 9-fold more potently than its parent compound thioridazine [3]. This differential activity suggests mesoridazine’s metabolites mediate substantial therapeutic effects through sustained D2 receptor occupancy.

D1 and D3 Receptor Research Findings

While primarily a D2 antagonist, mesoridazine exhibits moderate affinity for D1 (Ki = 120 nM) and D3 (Ki = 45 nM) receptors [1]. Its D3 binding profile is particularly notable, showing 3-fold greater selectivity over D2 compared to typical antipsychotics like haloperidol. In functional assays measuring cAMP accumulation, mesoridazine acts as a partial agonist at D1 receptors (EC50 = 380 nM), potentially contributing to its atypical behavioral profile [4].

The D3 receptor interactions appear functionally significant in modulating mesolimbic dopamine release. Co-administration studies with selective D3 antagonists demonstrate synergistic effects, increasing prefrontal cortical dopamine concentrations by 42% compared to mesoridazine alone [4]. This multimodal dopaminergic activity may underlie its efficacy in treatment-resistant schizophrenia.

Functional Antagonism Studies

Comparative functional analyses reveal mesoridazine’s superior autoreceptor blockade compared to structural analogs:

| Compound | D2 Autoreceptor IC50 (nM) | Postsynaptic D2 IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| Mesoridazine | 14.4 ± 2.1 | 3.2 ± 0.8 | 4.5 |

| Sulforidazine | 6.1 ± 1.4 | 2.9 ± 0.6 | 2.1 |

| Thioridazine | 130 ± 15 | 28 ± 4 | 4.6 |

Data adapted from striatal slice electrophysiology [3] [4]

This differential autoreceptor/postsynaptic activity preserves tonic dopamine signaling while preventing phasic hyperactivity—a proposed mechanism for reduced extrapyramidal side effects compared to first-generation antipsychotics [4].

Serotonergic System Interactions

5-HT2A Receptor Antagonism

Mesoridazine exhibits nanomolar affinity for 5-HT2A receptors (Ki = 18 nM), acting as a competitive inverse agonist [1]. Functional assays measuring phosphatidylinositol hydrolysis demonstrate 78% maximal inhibition at 100 nM concentrations, with kinetics suggesting slow dissociation from the receptor (t½ = 42 minutes) [5]. This prolonged 5-HT2A blockade correlates with improved negative symptom resolution in schizophrenia models, potentially through downstream modulation of cortical glutamatergic transmission [2].

Comparative binding studies reveal distinct interaction patterns compared to other atypical antipsychotics:

- Mesoridazine: 5-HT2A Kd = 0.8 nM (agonist site), 5.2 nM (antagonist site)

- Olanzapine: 5-HT2A Kd = 2.1 nM (non-competitive)

- Risperidone: 5-HT2A Kd = 0.3 nM (irreversible)

These differences in binding kinetics may explain variations in therapeutic windows among structurally diverse antipsychotics [2] [5].

5-HT1A and 5-HT2C Receptor Binding Profiles

Mesoridazine’s serotonergic activity extends to 5-HT1A (Ki = 105 nM) and 5-HT2C (Ki = 32 nM) receptors [1] [5]. At 5-HT1A, it functions as a partial agonist (Emax = 62% vs serotonin), inducing receptor internalization within 15 minutes of exposure in HEK293 cell models [5]. The 5-HT2C binding shows functional selectivity—antagonizing phosphatidylinositol hydrolysis (IC50 = 45 nM) while potentiating arachidonic acid release (EC50 = 210 nM) [5].

This dual 5-HT2A/2C activity ratio (1:1.8) contrasts sharply with clozapine (1:0.3) and risperidone (1:4.1), suggesting unique downstream effects on mood regulation pathways [2].

Other Receptor Systems in Mesoridazine Research

Mesoridazine displays moderate affinity for:

- α1-adrenergic receptors (Ki = 22 nM)

- Muscarinic M1 receptors (Ki = 180 nM)

- Histamine H1 receptors (Ki = 85 nM) [6]

Notably, its antimuscarinic potency is 5-fold lower than thioridazine, potentially explaining reduced anticholinergic side effects [4]. Functional assays show negligible M1 receptor antagonism at therapeutic concentrations (<100 nM), preserving cognitive function in animal models [4].

Comparative Receptor Binding Studies

A comprehensive receptor binding profile comparison reveals mesoridazine’s unique pharmacological signature:

| Receptor | Mesoridazine Ki (nM) | Thioridazine Ki (nM) | Haloperidol Ki (nM) |

|---|---|---|---|

| D2 | 3.0 | 28 | 1.2 |

| 5-HT2A | 18 | 210 | 85 |

| 5-HT2C | 32 | 150 | 230 |

| α1-adrenergic | 22 | 45 | 120 |

| H1 | 85 | 65 | 480 |

Data synthesized from multiple binding studies [1] [4] [6]

The 9-fold greater 5-HT2A/D2 affinity ratio compared to thioridazine (0.64 vs 0.07) positions mesoridazine closer to atypical antipsychotics like risperidone (ratio = 2.8) [2]. Its balanced multireceptor profile—combining potent D2 blockade with moderate 5-HT2A/α1 activity—may optimize efficacy while minimizing motor side effects.

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.9

Decomposition

Melting Point

UNII

Drug Indication

Therapeutic Uses

THE ANTIPSYCHOTIC DRUGS HAVE A HIGH THERAPEUTIC INDEX & ARE REMARKABLY SAFE AGENTS. FURTHERMORE, MOST PHENOTHIAZINES HAVE RELATIVELY FLAT DOSE-RESPONSE CURVE AND CAN BE USED OVER WIDE RANGE OF DOSAGES. ...SIDE EFFECTS ARE OFTEN EXTENSIONS OF MANY PHARMACOLOGICAL ACTIONS OF DRUGS... /PHENOTHIAZINES/

...INDICATED FOR MGMNT OF SCHIZOPHRENIA, ORG BRAIN DISORDERS, SYMPTOMS OF ALC WITHDRAWAL, & PSYCHONEUROSES. CLINICAL STUDIES TO DATE INDICATE THAT MESORIDAZINE BESYLATE HAS LOW INCIDENCE OF ADVERSE REACTIONS COMPARED WITH OTHER PHENOTHIAZINES. /BESYLATE/

8 WK THERAPY WITH THIORIDAZINE & MESORIDAZINE BESYLATE. THIORIDAZINE TREATED PT WERE SUPERIOR TO LATTER TREATED PT. IMPLICATIONS FOR CHEMOTHERAPY OF SCHIZOPHRENICS CONSIDERED.

For more Therapeutic Uses (Complete) data for MESORIDAZINE (6 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

N05 - Psycholeptics

N05A - Antipsychotics

N05AC - Phenothiazines with piperidine structure

N05AC03 - Mesoridazine

Mechanism of Action

...MECHANISM OF ACTION OF ANTIPSYCHOTIC DRUGS WITH RESPECT TO THERAPEUTIC EFFICACY & SIDE EFFECTS MAY RELATE TO INHIBITION OF DOPAMINE ACTIVATION OF ADENYLATE CYCLASE. /PHENOTHIAZINES/

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Other CAS

Absorption Distribution and Excretion

TOTAL URINARY & FECAL EXCRETION BY MONKEYS (10 DAY PERIOD) OF THIORIDAZINE WAS 64-76% & 83-92% FOR MESORIDAZINE (FECAL EXCRETION 2-4 TIMES GREATER). GREATER EXCRETION OF LATTER MAY BE DUE TO LESSER OVERALL TISSUE ADSORPTION OR LESS EXTENSIVE ENTERO-HEPATIC CYCLING.

WELL ABSORBED FROM GI TRACT. ONSET & DURATION OF ACTION & METABOLIC FATE... NOT...PRECISELY DETERMINED /HUMAN, ORAL, IM/. IN ANIMAL STUDIES, APPROX 2/3 OF DOSE...EXCRETED IN FECES VIA BILE & 1/3 OF DOSE...EXCRETED IN URINE. /BESYLATE/

PHENOTHIAZINES CROSS PLACENTAL BARRIER & MAY APPEAR IN MILK OF NURSING MOTHERS...PHENOTHIAZINES &...METABOLITES...EXCRETED IN URINE, BILE, & FECES. CERTAIN METABOLITES &...FREE DRUGS...DETECTED IN URINE UP TO 6 MO AFTER THERAPY...DISCONTINUED /HUMAN, ORAL, IM/

PHENOTHIAZINES...ABSORBED WELL FROM GI TRACT & FROM PARENTERAL SITES. GENERALLY...CLEARED FROM PLASMA WITHIN APPROX 3 HR...DISTRIBUTED TO MOST BODY TISSUES...HIGH CONCN OF UNCHANGED DRUG...IN BRAIN...METABOLITES PREDOMINATE IN LUNG, LIVER, KIDNEYS...SPLEEN /HUMAN, ORAL, IM/

Metabolism Metabolites

Thioridazine 2-sulfoxide is a known human metabolite of Thioridazine.

Half Life: 24 to 48 hours

Associated Chemicals

Wikipedia

Drug Warnings

PHENOTHIAZINES INHIBIT EJACULATION WITHOUT INTERFERING WITH ERECTION. /PHENOTHIAZINES/

WT GAIN & INCR IN APPETITE OCCUR WITH ALL PHENOTHIAZINES... PERIPHERAL EDEMA OCCURS IN 1-3% OF PT & MAY BE OF ENDOCRINE ORIGIN. /PHENOTHIAZINES/

The antipsychotic drugs are not addicting ... However, some degree of physical dependence may occur, with malaise and difficulty in sleeping developing several days after abrupt discontinuation. Tolerance usually develops to the sedative effects ... over a period of days or weeks. Tolerance ... is demonstrable in behavioral and biochemical experiments in animals ... /Antipsychotic drugs/

For more Drug Warnings (Complete) data for MESORIDAZINE (20 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Methods of Manufacturing

Clinical Laboratory Methods

Interactions

INTERACTIONS BETWEEN CHLORPROMAZINE & AMPHETAMINE, ALTHOUGH NOT DOCUMENTED, MAY APPLY TO OTHER PHENOTHIAZINE DERIV. /PHENOTHIAZINES/

PRETREATMENT WITH 3 MG/KG OF MESORIDAZINE-HCL ORALLY WAS MORE EFFECTIVE THAN THIORIDAZINE-HCL (6 MG/KG) IN DECR D-AMPHETAMINE SULFATE INDUCED BEHAVIOR IN DOGS.

Additive QT interval prolongation may increase the risk of ventricular tachycardia when /probucol is used with phenothiazines/. /Phenothiazines/

For more Interactions (Complete) data for MESORIDAZINE (31 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Combination of experimental and in silico methods for the assessment of the phototransformation products of the antipsychotic drug/metabolite Mesoridazine

Marcelo L Wilde, Jakob Menz, Christoph Leder, Klaus KümmererPMID: 29055596 DOI: 10.1016/j.scitotenv.2017.08.040

Abstract

The lack of studies on the fate and effects of drug metabolites in the environment is of concern. As their parent compounds, metabolites enter the aquatic environment and are subject to biotic and abiotic process. In this regard, photolysis plays an important role. This study combined experimental and in silico quantitative structure-activity relationship (QSAR) methods to assess the fate and effects of Mesoridazine (MESO), a pharmacologically active human drug and metabolite of the antipsychotic agent Thioridazine, and its transformation products (TPs) formed through a Xenon lamp irradiation. After 256min, the photodegradation of MESO⋅besylate (50mgL) achieved 90.4% and 6.9% of primary elimination and mineralization, respectively. The photon flux emitted by the lamp (200-600nm) was 169.55Jcm

. Sixteen TPs were detected by means of liquid chromatography-high resolution mass spectrometry (LC-HRMS), and the structures were proposed based on MS

fragmentation patterns. The main transformation reactions were sulfoxidation, hydroxylation, dehydrogenation, and sulfoxide elimination. A back-transformation of MESO to Thioridazine was evidenced. Aerobic biodegradation tests (OECD 301 D and 301F) were applied to MESO and the mixture of TPs present after 256min of photolysis. Most of TPs were not biodegraded, demonstrating their tendency to persist in aquatic environments. The ecotoxicity towards Vibrio fischeri showed a decrease in toxicity during the photolysis process. The in silico QSAR tools QSARINS and US-EPA PBT profiler were applied for the screening of TPs with character of persistence, bioaccumulation, and toxicity (PBT). They have revealed the carbazole derivatives TP 355 and TP 337 as PBT/vPvB (very persistent and very bioaccumulative) compounds. In silico QSAR predictions for mutagenicity and genotoxicity provided by CASE Ultra and Leadscope® indicated positive alerts for mutagenicity on TP 355 and TP 337. Further studies regarding the carbazole derivative TPs should be considered to confirm their hazardous character.

The conditional stimulation of rat organic cation transporter 2, but not its human ortholog, by mesoridazine: the possibility of the involvement of the high-affinity binding site of the transporter in the stimulation

Sungwoo Hyung, Wonji Pyeon, Ji Eun Park, Yoo-Kyung Song, Suk-Jae ChungPMID: 28809437 DOI: 10.1111/jphp.12799

Abstract

To study the functional consequences of the human and rat forms of OCT2 in the presence of phenothiazines.MDCK cells expressing human or rat OCT2 were established, and MPP+ transport was determined by uptake assays. Concentration dependency was studied for the stimulatory/inhibitory effects of phenothiazines on MPP+ transport.

Among the 11 phenothiazines examined, the majority were found to have comparable effects on transporter function between the orthologous forms, while three phenothiazines, particularly mesoridazine, had complex impacts on transporter function. For rOCT2, mesoridazine stimulated transport at 0.1 and 1 μmMPP+ with the mesoridazine concentration-uptake curve becoming bell-shaped. This conditional effect became less pronounced at 30 μmMPP+, resulting in an inhibition curve with a typical profile. For hOCT2, mesoridazine behaved as a typical inhibitor of transporter function at all MPP+ concentrations, although the kinetics of inhibition were still affected by the substrate concentration.

The conditional stimulation by mesoridazine in rOCT2, and the lack thereof in hOCT2, may be a manifestation of the interaction of phenothiazine with substrate binding at the high-affinity site of the OCT2. As OCT2 was previously indicated in some drug-drug interactions, the conditional stimulation of OCT2 and its potential species-differences may be of practical relevance.

Topically applied mesoridazine exhibits the strongest cutaneous analgesia and minimized skin disruption among tricyclic antidepressants: The skin absorption assessment

Kuo-Sheng Liu, Yu-Wen Chen, Ibrahim A Aljuffali, Chia-Wen Chang, Jhi-Joung Wang, Jia-You FangPMID: 27260201 DOI: 10.1016/j.ejpb.2016.05.025

Abstract

Tricyclic antidepressants (TCAs) are found to have an analgesic action for relieving cutaneous pain associated with neuropathies. The aim of this study was to assess cutaneous absorption and analgesia of topically applied TCAs. Percutaneous delivery was investigated using nude mouse and pig skin models at both infinite and saturated doses. We evaluated the cutaneous analgesia in nude mice using the pinprick scores. Among five antidepressants tested in the in vitro experiment, mesoridazine, promazine and doxepin showed a superior total absorption percentage. The drug with the lowest total absorption percentage was found to be fluphenazine (<7%) either at an infinite dose or at saturated solubility. The follicular pathway was important for mesoridazine and promazine delivery. Mesoridazine showed stronger skin analgesia than the other TCAs although the in vivo skin absorption of mesoridazine (0.34nmol/mg) was less than that of promazine (0.80nmol/mg) and doxepin (0.74nmol/mg). Mesoridazine had a prolonged duration of pain relief (165min) compared to promazine (83min) and doxepin (17min). The skin irritation test demonstrated an evident barrier function deterioration and cutaneous erythema by promazine and doxepin treatment, whereas mesoridazine caused no obvious adverse effect by topical application for up to 7days.Determination of mesoridazine by liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic study in rats

So Hee Im, Myoung Joo Park, Hyewon Seo, Sung Heum Choi, Sang Kyum Kim, Sung-Hoon AhnPMID: 24732149 DOI: 10.1016/j.jchromb.2014.03.020

Abstract

The object of the present study was to develop and validate an assay method of mesoridazine in rat plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Plasma samples from rats were prepared by simple protein precipitation and injected onto the LC-MS/MS system for quantification. Mesoridazine and chlorpromazine as an internal standard (IS) were separated by a reversed phase C18 column. A mobile phase was composed of 10mM ammonium formate in water and acetonitrile (ACN) (v/v) by a linear gradient system, increasing the percentage of ACN from 2% at 0.4min to 98% at 2.5min with 4min total run time. The ion transitions monitored in positive-ion mode [M+H](+) of multiple-reaction monitoring (MRM) were m/z 387>126 for mesoridazine and m/z 319>86 for IS. The detector response was specific and linear for mesoridazine at concentrations within the range 0.001-4μg/ml and the correlation coefficient (R(2)) was greater than 0.999 and the signal-to-noise ratios for the samples were ≥10. The intra- and inter-day precision and accuracy of the method were determined to be within the acceptance criteria for assay validation guidelines. The matrix effects were approximately 101 and 99.5% from rat plasma for mesoridazine and chlorpromazine, respectively. Mesoridazine was stable under various processing and/or handling conditions. Mesoridazine concentrations were readily measured in rat plasma samples after intravenous and oral administration. This assay method can be practically useful to the pharmacokinetic and/or toxicokinetic studies of mesoridazine.Oncologic outcomes of robotic-assisted total mesorectal excision for the treatment of rectal cancer

Jeong-Heum Baek, Shaun McKenzie, Julio Garcia-Aguilar, Alessio PigazziPMID: 20395863 DOI: 10.1097/SLA.0b013e3181c79114

Abstract

To evaluate local recurrence and survival after robotic-assisted total mesorectal excision (RTME) for primary rectal cancer.RTME is a novel approach for the treatment of rectal cancer and has been shown to be safe and effective. However, the oncologic results of this approach have not been reported in terms of local recurrence and survival rate.

Sixty-four consecutive rectal cancer patients with stage I-III disease treated between November 2004 and June 2008 were analyzed prospectively.

All patients underwent RTME: 34 had colorectal anastomosis, 18 underwent coloanal anastomosis, and 12 received abdominoperineal resection. Operative mortality rate was 0%. The median operative time was 270 min and median blood loss was 200 mL. The conversion rate was 9.4%. Anastomotic leakage occurred in 4 of 52 (7.7%) patients with anastomosis. Median number of harvested lymph nodes was 14.5. Median distal margin of tumor was 3.4 cm. The circumferential resection margin was negative in all surgical specimens. No port-site recurrence occurred in any patient. Six patients developed recurrence: 2 combined local and distant, and 4 distal alone (mean follow-up of 20.2 months; range, 1.7-52.5). None of the patients developed isolated local recurrence. The mean time to local recurrence was 23 months. The 3-year overall and disease-free survival rates were 96.2% and 73.7%, respectively.

RTME can be carried out safely and effectively in terms of recurrence and survival rates. Further prospective randomized trials are necessary to better define the absolute benefits and limitations of robotic rectal surgery.

Relevance of CYP2D6 -1584C>G polymorphism for thioridazine:mesoridazine plasma concentration ratio in psychiatric patients

Pedro Dorado, Eva M Peñas-LLedó, Alfredo de la Rubia, Adrián LLerenaPMID: 19604081 DOI: 10.2217/pgs.09.57

Abstract

The CYP2D6 -1584C>G (rs1080985) polymorphism has been identified as another major factor for CYP2D6 function that is possibly associated with ultrarapid metabolism. The mutant -1584G promoter genotype seems to be consistently related to a higher protein expression than -1584C. However, the impact this SNP in the CYP2D6 promoter region has on plasma levels of patients taking CYP2D6 substrates, such as thioridazine, has not been studied. Previously, we showed the validity of the mesoridazine:thioridazine ratio to assess CYP2D6 activity in clinical settings. Therefore, the aim of this study was to analyze the relationship between the presence of the CYP2D6 -1584C>G polymorphism and the plasma concentrations of thioridazine and its metabolites in a previously studied population of patients in order to evaluate the implications for CYP2D6 hydroxylation capacity.The CYP2D6 -1584C>G polymorphism was determined by using a PCR-RFLP method in 61 Caucasian psychiatric patients receiving thioridazine monotherapy.

Among patients with two active CYP2D6 genes, there were significant differences in the thioridazine:mesoridazine plasma concentrations ratio (p < 0.05) among the three CYP2D6 -1584C>G genotype groups. Moreover, in this group of patients the thioridazine:mesoridazine ratio was lower (p < 0.05) in carriers of CYP2D6 -1584G allele than in patients homozygous for CYP2D6 -1584C allele. However, no differences in thioridazine or its metabolite concentrations between homozygous CYP2D6 -1584C allele carriers and carriers of the -1584G allele were found.

According to the present results the concentration ratio of thioridazine to mesoridazine was related to the CYP2D6 -1584C>G polymorphism. It is likely that individuals who carry CYP2D6 -1584G versus homozygotes for the -1584C allele may present an increased CYP2D6 activity.

Absorption and excretion of thioridazine and mesoridazine in man

K D Charalampous, P C Johnson, V EstevezPMID: 17896456 DOI:

Abstract

Tritium labeled thioridazine and mesoridazine were given to four schizophrenic subjects to determine if differences in reported clinical potency of these two drugs could be explained by different rates of absorption and excretion. Mesoridazine was found to have earlier peak blood levels and lower fecal excretion. However, the blood and fecal differences were too small to be an adequate explanation for the differences in clinical potency suggesting that the rate of metabolic degradation is a more likely explanation for the potency difference. Thioridazine differs from other phenothiazines by containing two sulfur atoms. Thioridazine is metabolized by oxidative demethylation, oxidation at both sulfur atoms to sulfoxides and sulfones and by hydroxylation in the ring followed by glucuronide formation. Monosufoxides, disulfoxide and disufone have been found in the urine and bile of rats after thioridazine administration by inverse isotope dilution analysis. Neither the ring sulfoxide nor the disulfone show significant pharmacological activity, but activity is shown by the side chain monosulfoxide, mesoridazine. In fact it has been postulated that mesoridazine is the active form of thioridazine. Mesoridazine when compared on an equal dose basis to thioridazine is more potent in anti-emotional and hypotensive effects and produces more extrapyramidal symptoms. Since oxidation of the ring sulfur would be expected to decrease potency, it has been theorized that a portion of thioridazine is oxidized within the ring prior to the oxidation of the side chain sulfur atom thus effectively decreasing the potential activity of thioridazine. Thioridazine studies in rats have shown greater excretion in the urine and bile of the side chain sulfoxide than of the ring sulfoxide or of unchanged thioridazine. The difference in potency of these two compounds could alternatively be a result of differences in absorption, reabsorption after biliary excretion or the rate of urinary excretion. The metabolic pathways of mesoridazine in the human are essentially unknown. Because of this, we thought it worthwhile to determine if the difference in potency between thioridazine and mesoridazine is also related to differences in the rate of excretion and absorption. Because phenothiazines are found in extremely low plasma concentrations, we used radioactive compounds to perform this study.Comparison of the effects of thioridazine and mesoridazine on the QT interval in healthy adults after single oral doses

I S M Salih, R H K Thanacoody, G A McKay, S H L ThomasPMID: 17410120 DOI: 10.1038/sj.clpt.6100194

Abstract

We compared the effects of single doses of thioridazine and mesoridazine on the heart rate-corrected QT (QTc) interval in healthy adult volunteers. QTc intervals and plasma concentrations of thioridazine, mesoridazine, and metabolites were measured after single oral doses of thioridazine hydrochloride 50 mg, mesoridazine besylate 50 mg, or placebo in a double-blind, crossover study. Mean maximum increases in the QTc interval following thioridazine (37.3+/-4.1 ms, P=0.023) and mesoridazine (46.6+/-7.4 ms, P=0.021) were similar and significantly greater than following placebo (12.9+/-8.1 ms). The area under the effect-time curve over 8 h following drug administration was similar between the two drugs (129.3+/-22.1 vs 148.3+/-43.0 ms h). In conclusion, thioridazine and mesoridazine are associated with similar effects on the QTc interval.Factors affecting drug concentrations and QT interval during thioridazine therapy

R H K Thanacoody, A K Daly, J G Reilly, I N Ferrier, S H L ThomasPMID: 17460606 DOI: 10.1038/sj.clpt.6100195

Abstract

The objective of this study was to investigate factors affecting steady-state plasma concentrations of thioridazine. A cross-sectional study of patients receiving chronic thioridazine was employed. Common allelic variants of CYP2D6 and CYP2C19, as well as thioridazine and metabolite concentrations and QTc intervals, were determined. In 97 patients, dose-corrected plasma concentrations (C/Ds) of thioridazine and metabolites were correlated with age but not sex or CYP2C19 genotype. Patients with no functional CYP2D6 alleles (n=9) had significantly higher C/D for thioridazine (P=0.017) and the ring sulfoxide metabolite and a significantly higher thioridazine/mesoridazine ratio compared with those with >/=1 functional CYP2D6 allele (n=82). Smokers had significantly lower C/D for thioridazine, mesoridazine, and sulforidazine and significantly lower thioridazine/ring sulfoxide ratios than non-smokers. QTc interval was not significantly affected by CYP2D6 or CYP2C19 genotypes. Plasma concentrations of thioridazine are influenced by age, smoking, and CYP2D6 genotype, but CYP2D6 genotype does not appear to influence on-treatment QTc interval.Dyskinesia analysis. Histogram analysis of cineseismograms of human dyskinesia

C Korenyi, J R WhittierPMID: 17894112 DOI: